NVP-CGM097 (sulfate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

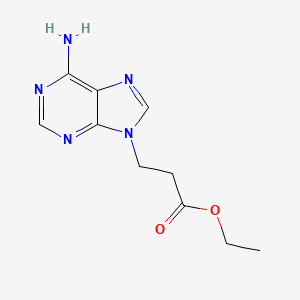

NVP-CGM097 sulfate is a potent and selective MDM2 inhibitor . It is currently under clinical trials and has shown potential in inhibiting the proliferation of tumor cells .

Molecular Structure Analysis

The molecular formula of NVP-CGM097 sulfate is C38H49ClN4O8S . It has an exact mass of 756.30 and a molecular weight of 757.340 .Chemical Reactions Analysis

NVP-CGM097 sulfate has been found to reverse ABCB1-mediated multidrug resistance (MDR) by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .Applications De Recherche Scientifique

Cancer Treatment

NVP-CGM097 is a potent and selective MDM2 inhibitor that is currently undergoing phase 1 clinical trials for the treatment of p53wt tumors . It has shown promising results in preclinical species, leading to tumor regression in multiple xenografted models of p53 wild-type human cancer .

Activation of p53 Pathway

NVP-CGM097 binds to the human Mdm2 protein with a Ki value of 1.3 nM, leading to the activation of the p53 pathway . This activation can induce robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells .

Inhibition of MDM2

MDM2 is an E3 ubiquitin ligase that targets p53 for degradation by the proteasome . NVP-CGM097 acts as a potent inhibitor of MDM2, thereby preventing the degradation of p53 and enhancing its tumor-suppressing effects .

Restoration of p53 Levels

In many tumor cells, p53 is frequently inactivated, often via overexpression of MDM2 . NVP-CGM097 can competitively bind MDM2 and restore p53 levels to a threshold to induce apoptosis .

Drug Discovery

The discovery and development of NVP-CGM097 have provided valuable insights into the structural features and the amino acid side chains involved in the intracellular PPI . This knowledge can be leveraged in the design and synthesis of other potential cancer therapeutics .

Pharmacokinetic and Pharmacodynamic Studies

NVP-CGM097 has desirable pharmacokinetic and pharmacodynamic profiles in animals, along with excellent oral bioavailability . These properties make it a suitable candidate for further development and clinical testing .

Orientations Futures

Propriétés

IUPAC Name |

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLKIFVIZIALIA-GHVGLMRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49ClN4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NVP-CGM097 (sulfate) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.